ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate
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Overview
Description
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzoate ester
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new medicinal compounds or provide insights into the chemistry of pyran derivatives .
Mechanism of Action
Target of Action
This compound is structurally related to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , which is a part of a collection of rare and unique chemicals used by early discovery researchers
Biochemical Pathways
The biochemical pathways affected by ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate are currently unknown . Given the structural similarity to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , it is possible that this compound could be involved in similar biochemical pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
The synthesis of ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in the development of new materials with unique optical and electronic properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar pyran ring structure and exhibit a wide range of biological activities.
Benzopyran-4-One Derivatives: These compounds are known for their antiproliferative and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological and pharmacological activities.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-3-22-16(20)10-4-6-11(7-5-10)17-15(19)13-8-12(18)14(21-2)9-23-13/h4-9H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPEWQCQFMKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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